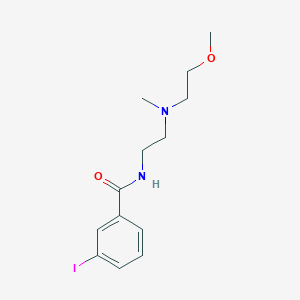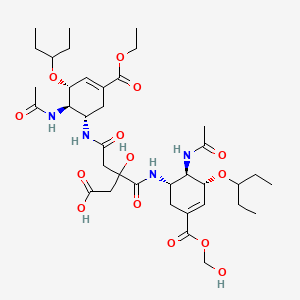
3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic Acid (Oseltamivir Impurity pound(c)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(((1S,5R,6R)-6-Acetamido-3-((hydroxymethoxy)carbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetamido, hydroxymethoxycarbonyl, ethoxycarbonyl, and pentan-3-yloxy groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexene ring, introduction of the acetamido groups, and subsequent functionalization with hydroxymethoxycarbonyl and ethoxycarbonyl groups. Typical reaction conditions may involve the use of protecting groups, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Hydrolysis: Cleavage of ester or amide bonds in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and acids or bases for hydrolysis reactions. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific functional groups being targeted. For example, oxidation of hydroxyl groups would yield carbonyl-containing compounds, while hydrolysis of ester bonds would produce carboxylic acids and alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, the compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other cyclohexene derivatives with acetamido and carbonyl functional groups. Examples could be:
- 3-(((1S,5R,6R)-6-Acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
- 3-(((1S,5R,6R)-6-Acetamido-3-(ethoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamoyl)-5-(((1S,5R,6R)-6-acetamido-3-(methoxycarbonyl)-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)amino)-3-hydroxy-5-oxopentanoic acid
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C37H58N4O14 |
|---|---|
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
5-[[(1S,5R,6R)-6-acetamido-3-ethoxycarbonyl-5-pentan-3-yloxycyclohex-3-en-1-yl]amino]-3-[[(1S,5R,6R)-6-acetamido-3-(hydroxymethoxycarbonyl)-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamoyl]-3-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C37H58N4O14/c1-8-24(9-2)54-28-15-22(34(48)52-12-5)13-26(32(28)38-20(6)43)40-30(45)17-37(51,18-31(46)47)36(50)41-27-14-23(35(49)53-19-42)16-29(33(27)39-21(7)44)55-25(10-3)11-4/h15-16,24-29,32-33,42,51H,8-14,17-19H2,1-7H3,(H,38,43)(H,39,44)(H,40,45)(H,41,50)(H,46,47)/t26-,27-,28+,29+,32+,33+,37?/m0/s1 |
Clé InChI |
GAUVLLFPXWIARJ-MVVZEJKBSA-N |
SMILES isomérique |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)N[C@H]2CC(=C[C@H]([C@@H]2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
SMILES canonique |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NC(=O)CC(CC(=O)O)(C(=O)NC2CC(=CC(C2NC(=O)C)OC(CC)CC)C(=O)OCO)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




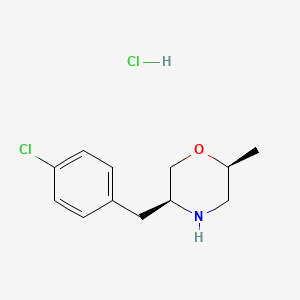
![3-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14890979.png)
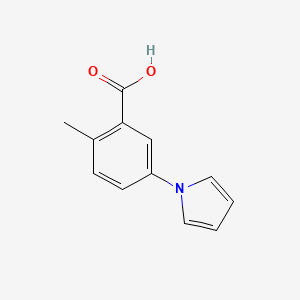
![4-Bromo-2H-benzo[h]chromen-2-one](/img/structure/B14890988.png)
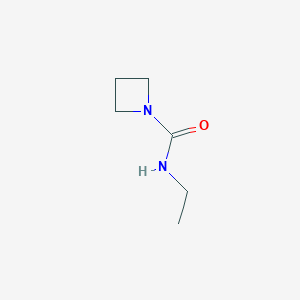

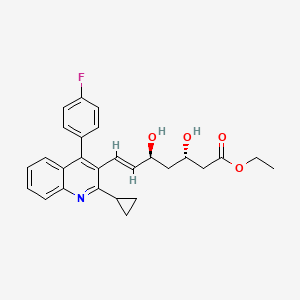
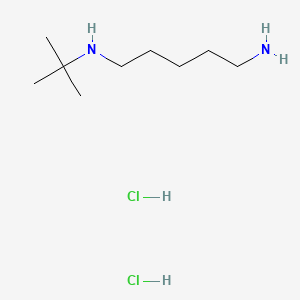
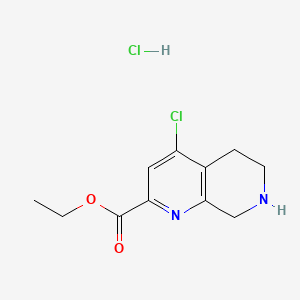
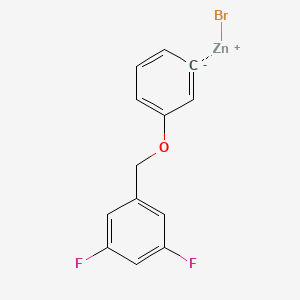
![5-Amino-4',5'-dihydro-2H,3'H-spiro[benzo[b]thiophene-3,2'-furan] 1,1-dioxide](/img/structure/B14891040.png)
